3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid 3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid elongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Brand Name: Vulcanchem
CAS No.: 140852-41-1
VCID: VC20894661
InChI: InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1
SMILES: CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
Molecular Formula: C24H40O6
Molecular Weight: 424.6 g/mol

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid

CAS No.: 140852-41-1

Cat. No.: VC20894661

Molecular Formula: C24H40O6

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

3alpha,6beta,7beta,12beta-Tetrahydroxy-5beta-cholan-24-oic Acid - 140852-41-1

Specification

Description elongs to the class of organic compounds known as tetrahydroxy bile acids, alcohols and derivatives. These are prenol lipids structurally characterized by a bile acid or alcohol which bears four hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
CAS No. 140852-41-1
Molecular Formula C24H40O6
Molecular Weight 424.6 g/mol
IUPAC Name (4R)-4-[(3R,5R,6S,7R,8R,9S,10R,12R,13R,14S,17R)-3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Standard InChI InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14-,15+,16+,17+,18-,20+,21+,22-,23-,24-/m1/s1
Standard InChI Key COCMFMBNEAMQMA-XEGXWRQYSA-N
Isomeric SMILES C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)O)C
SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C
Canonical SMILES CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C

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